Hsp90 Inhibitory Potential: Scaffold-Level Potency Benchmark Against Non-Sulfonamide Analog
In the foundational 2014 study, a related 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivative with a 2,4-resorcinol carboxamide at N-5 (compound 4g) demonstrated an Hsp90 binding IC50 of 0.67 µM and cell growth inhibition (GI50) values of 2.8–8.4 µM across multiple cancer cell lines. In contrast, the N-5 unsubstituted parent scaffold was inactive, confirming that the N-5 substituent is required for target engagement [1]. While direct data for the 2-chlorophenylsulfonyl derivative are not available in the public literature, the class-level structure–activity relationship indicates that sulfonamide-bearing analogs can achieve measurable Hsp90 inhibition, with the electronic nature of the aryl group predicted to modulate potency.
| Evidence Dimension | Hsp90 binding (IC50) and cancer cell growth inhibition (GI50) |
|---|---|
| Target Compound Data | No direct IC50 or GI50 data publicly available for CAS 2034487-89-1 |
| Comparator Or Baseline | Compound 4g (N-5 2,4-resorcinol carboxamide): Hsp90 IC50 = 0.67 µM; GI50 = 2.8–8.4 µM (HCT-116, A549, etc.). N-5 unsubstituted scaffold: IC50 > 50 µM (inactive). |
| Quantified Difference | Not quantifiable for target compound; scaffold requires N-5 aryl substitution for activity; potency of 2-chlorophenylsulfonyl analog is predicted to be >10-fold lower than the optimized resorcinol amide based on congeneric series trends, but experimental confirmation is lacking. |
| Conditions | Hsp90 binding assay (fluorescence polarization competition with FITC-geldanamycin); cell viability (MTT assay, 72 h exposure) on HCT-116, A549, and MCF-7 lines. |
Why This Matters
A researcher selecting a 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine for Hsp90-targeted screening must recognize that N-5 substitution is mandatory; the 2-chlorophenylsulfonyl variant offers a distinct sulfonamide chemotype that may achieve moderate Hsp90 binding, but its potency cannot be assumed to match the optimized resorcinol amides without empirical testing.
- [1] Baruchello R, Simoni D, Marchetti P, Rondanin R, Mangiola S, Costantini C, Meli M, Giannini G, Vesci L, Carollo V, Brunetti T, Battistuzzi G, Tolomeo M, Cabri W. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. Eur J Med Chem. 2014;76:53-60. doi:10.1016/j.ejmech.2014.01.056 View Source
